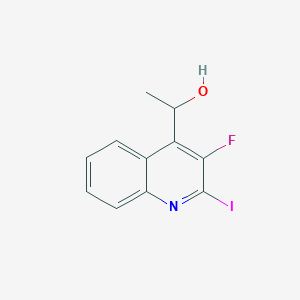

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol

Description

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H9FINO and a molecular weight of 317.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

CAS No. |

213772-79-3 |

|---|---|

Molecular Formula |

C11H9FINO |

Molecular Weight |

317.10 g/mol |

IUPAC Name |

1-(3-fluoro-2-iodoquinolin-4-yl)ethanol |

InChI |

InChI=1S/C11H9FINO/c1-6(15)9-7-4-2-3-5-8(7)14-11(13)10(9)12/h2-6,15H,1H3 |

InChI Key |

PYGDBZGTPOKNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=NC2=CC=CC=C21)I)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the functionalization of the quinoline scaffold. This can be done using classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .

Chemical Reactions Analysis

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms enhances its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antineoplastic agent .

Comparison with Similar Compounds

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be compared with other similar compounds, such as:

Fluoroquinolones: These compounds also contain a fluorine atom and are known for their broad-spectrum antibacterial activity.

Iodoquinolines: These compounds contain an iodine atom and are studied for their potential use in medicine and industry.

The uniqueness of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol lies in its specific combination of fluorine and iodine atoms, which enhances its biological activity and makes it a valuable compound for various scientific research applications.

Biological Activity

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and pharmacokinetics based on recent research findings.

Chemical Structure and Properties

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol features a quinoline scaffold with halogen substitutions that influence its biological properties. The presence of fluorine and iodine atoms is significant for enhancing the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of isocitrate dehydrogenase (IDH), particularly in mutated forms associated with various cancers.

Key Findings:

- Inhibitory Potency: The compound demonstrated nanomolar binding affinity towards mutated IDH1 enzymes, specifically IDH1 R132H, which is prevalent in glioma tumors. This selectivity is crucial for minimizing side effects on wild-type IDH enzymes .

- Mechanism of Action: The halogen substitutions (fluorine and iodine) enhance hydrophobic interactions within the enzyme's active site, thus improving binding affinity and selectivity .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol.

Table 1: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Peak plasma concentration | 2 µM after 30 min |

| Clearance rate | Low (0.5 L/h/kg) |

These properties suggest favorable conditions for therapeutic use, with adequate brain penetration observed in animal models .

Case Studies

Several case studies have evaluated the efficacy of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol in preclinical settings:

- Study on Glioma Models: In vivo studies demonstrated significant tumor reduction in glioma-bearing mice treated with the compound compared to controls. The mechanism was attributed to selective inhibition of mutated IDH1, leading to reduced tumor growth rates .

- Comparison with Other Inhibitors: Comparative studies indicated that 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol outperformed traditional IDH inhibitors in terms of selectivity and potency against mutated enzymes .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications at specific positions on the quinoline scaffold could enhance biological activity. For instance:

- Position 6 modifications (fluorine/iodine) significantly improved binding affinity.

- Position 7 modifications were less impactful but still contributed to overall efficacy.

Table 2: SAR Analysis

| Modification Position | Substituent | Effect on Activity |

|---|---|---|

| 6 | Fluorine | Increased potency |

| 6 | Iodine | Enhanced selectivity |

| 7 | Methyl | Minimal impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.